1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde
Description
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde is an indole derivative featuring a 2-(o-tolyloxy)acetyl group at the 1-position and a formyl group at the 3-position of the indole core. The o-tolyloxy moiety consists of an ortho-methyl-substituted phenoxy group linked via an acetyl bridge, which introduces steric and electronic effects that may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-[2-(2-methylphenoxy)acetyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c1-13-6-2-5-9-17(13)22-12-18(21)19-10-14(11-20)15-7-3-4-8-16(15)19/h2-11H,12H2,1H3 |
InChI Key |
LGQIKPKRNSRYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic aromatic substitution reaction, where a tolyl halide reacts with a phenol derivative in the presence of a base.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Formylation: The final step involves the formylation of the indole ring, which can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tolyloxy group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various indole derivatives with extended conjugation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities, due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The o-tolyloxyacetyl group in the target compound may hinder interactions with flat binding pockets compared to planar substituents like benzyl or morpholinylethyl.
- Electronic Effects : Electron-withdrawing groups (e.g., tosyl, halogens) increase electrophilicity at the 3-carbaldehyde position, enhancing reactivity in condensation reactions .
- Solubility : Polar substituents (e.g., morpholinylethyl) improve aqueous solubility, whereas hydrophobic groups (e.g., dichlorobenzyl) favor membrane permeability .
Physicochemical Properties
A comparative analysis of molecular weights and substituent contributions:
| Compound Name | Molecular Weight (g/mol) | Substituent Contribution |
|---|---|---|
| Target Compound | ~325 (estimated) | o-Tolyloxyacetyl adds ~150 g/mol |
| 1-Tosyl-1H-indole-3-carbaldehyde | 299.34 | Tosyl adds ~171 g/mol |
| 1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde | 272.34 | Morpholinylethyl adds ~114 g/mol |
| Indomethacin | 357.79 | 4-Chlorobenzoyl + acetic acid add ~183 g/mol |
The target compound’s moderate molecular weight and balanced lipophilicity suggest favorable drug-likeness by Lipinski’s criteria.
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